molecular formula C20H15N3OS B1421801 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine CAS No. 1092460-51-9

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine

Cat. No.: B1421801
CAS No.: 1092460-51-9
M. Wt: 345.4 g/mol
InChI Key: SLCJXGXRBJPDCV-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C20H15N3OS and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity

4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3OSC_{20}H_{15}N_{3}OS with a molecular weight of 345.41 g/mol. The compound features a pyrido-pyrimidine core with a methylthio group and a phenoxyphenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrido[3,4-d]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
Enzyme InhibitionDHFR inhibition
AntimicrobialInhibition of pathogenic bacteria

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluating the anticancer properties of this compound found that it significantly inhibited the growth of various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
  • Enzyme Targeting :
    The compound was shown to effectively inhibit DHFR activity in vitro. This inhibition leads to decreased levels of tetrahydrofolate, thereby disrupting nucleotide synthesis essential for rapidly dividing cells . Such mechanisms are critical for developing new cancer therapies targeting metabolic pathways.
  • Synergistic Effects :
    In combination studies with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines . This suggests its potential role in combination therapies.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrido[3,4-D]pyrimidine, including 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine, exhibit promising anticancer properties. A notable study evaluated various derivatives against the National Cancer Institute's (NCI) 60 human cancer cell line panel, identifying selective activity against breast and renal cancer cell lines.

Key Findings

  • Compounds Tested : Specific analogs of the compound were synthesized and evaluated.
  • Cell Lines : Significant activity was observed against MDA-MB-468 (breast cancer) and UO-31 (renal cancer).
CompoundCell LineIC50 (µM)
Compound 13MDA-MB-46815.0
Compound 21UO-3112.5

These results suggest that compounds 13 and 21 are viable candidates for further development as targeted chemotherapeutic agents, with ongoing studies to elucidate their mechanisms of action .

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also shown antimicrobial activity. Studies indicate that certain structural modifications enhance the efficacy against various bacterial strains.

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activities of several pyrido[3,4-D]pyrimidine derivatives:

CompoundMicrobial StrainMIC (µmol/L)
Compound AE. coli8
Compound BS. aureus6

These findings highlight the potential for developing new antimicrobial agents based on the structure of pyrido[3,4-D]pyrimidines .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive analysis on a series of pyrido[3,4-D]pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window for clinical applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how variations in substituents at the C-4 position influence biological activity, guiding the design of more potent analogs .

Properties

IUPAC Name

4-methylsulfanyl-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-25-20-15-11-12-21-13-17(15)22-19(23-20)16-9-5-6-10-18(16)24-14-7-3-2-4-8-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJXGXRBJPDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=CN=C2)C3=CC=CC=C3OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197579
Record name 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-51-9
Record name 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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